REACTION_CXSMILES
|
[CH3:1]N(C)CCOC1C=CC=C(C)C=1[N+]([O-])=O.[CH3:17][C:18]1[C:19]([N+:32]([O-])=O)=[C:20]([CH:29]=[CH:30][CH:31]=1)[O:21][CH2:22][CH2:23][N:24]1[CH2:28][CH2:27][CH2:26][CH2:25]1.N1C2C(=CC=CC=2OCCN(C)C)C=C1>>[N:24]1([CH2:23][CH2:22][O:21][C:20]2[CH:29]=[CH:30][CH:31]=[C:18]3[C:19]=2[NH:32][CH:1]=[CH:17]3)[CH2:28][CH2:27][CH2:26][CH2:25]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(CCOC1=C(C(=CC=C1)C)[N+](=O)[O-])C
|
Name
|
1-[2-(3-methyl-2-nitrophenoxy)-ethyl]-pyrrolidine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1C(=C(OCCN2CCCC2)C=CC1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C=CC2=CC=CC(=C12)OCCN(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The following compound was prepared in a similar fashion
|
Name
|
|
Type
|
|
Smiles
|
N1(CCCC1)CCOC=1C=CC=C2C=CNC12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |